molecular formula C8H8O5 B2997196 [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 148115-82-6

[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid

Cat. No.: B2997196
CAS No.: 148115-82-6
M. Wt: 184.147
InChI Key: ISXPTVSFDRDTPI-UHFFFAOYSA-N
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Description

[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with a carboxylic acid group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of ester hydrolysis under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions followed by hydrolysis. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is unique due to its specific structure, which combines a pyran ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-4-oxopyran-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5-8(13-4-7(10)11)6(9)2-3-12-5/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXPTVSFDRDTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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